Hydroxy-PEG5-CH2CO2tBu

Vue d'ensemble

Description

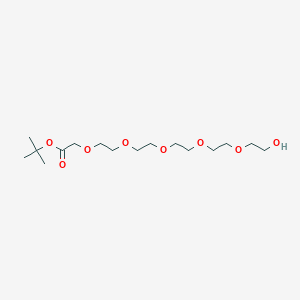

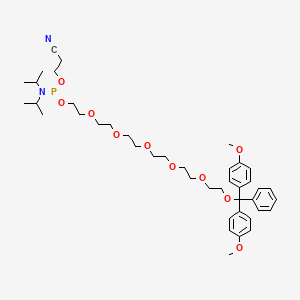

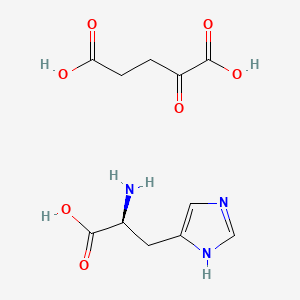

Hydroxy-PEG5-CH2CO2tBu is a PEG derivative containing a hydroxyl group with a t-butyl protected carboxyl group . The hydrophilic PEG spacer increases solubility in aqueous media . The hydroxyl group enables further derivatization or replacement with other reactive functional groups . The t-butyl protected carboxyl group can be deprotected under acidic conditions .

Molecular Structure Analysis

The molecular formula of Hydroxy-PEG5-CH2CO2tBu is C16H32O8 . It has a molecular weight of 352.4 g/mol .Chemical Reactions Analysis

The hydroxyl group in Hydroxy-PEG5-CH2CO2tBu enables further derivatization or replacement with other reactive functional groups . The t-butyl protected carboxyl group can be deprotected under acidic conditions .Physical And Chemical Properties Analysis

Hydroxy-PEG5-CH2CO2tBu has a molecular weight of 352.4 g/mol . It has a hydroxyl and a t-butyl protected carboxyl functional group . The hydrophilic PEG spacer increases its solubility in aqueous media .Applications De Recherche Scientifique

Thermoresponsive Hydrogels

Hydroxy-PEG5-CH2CO2tBu is used in the creation of thermoresponsive hydrogels. These hydrogels are composed of hydrophilic poly (ethylene glycol) (PEG) and hydrophobic poly (lactic acid-co-glycolic acid) (PLGA). They show biocompatibility and degradability, making them ideal for biomedical applications .

Drug Delivery Systems

This compound can be used for bioconjugation or as a building block for the synthesis of small molecules. These molecules can then be incorporated into drug delivery systems. The hydrophilic PEG linker facilitates solubility in biological applications, making it ideal for this purpose .

Regeneration Medicine

The compound is used in the field of regeneration medicine. The biocompatibility and degradability of the hydrogels made from this compound make them suitable for this application .

Protein Degradation

Hydroxy-PEG5-CH2CO2tBu can be synthetically incorporated into proteolysis-targeting chimeras (PROTAC® molecules) for targeted protein degradation .

Structural Analysis

Research on block copolymers composed of PEG and PLGA, which includes Hydroxy-PEG5-CH2CO2tBu, has led to new findings from structural analysis by simulation and small-angle neutron scattering (SANS) .

Plasmid Preparation

Plasmid DNA plays a pivotal role in scientific research for its ability to clone, transfer, and manipulate genes. Hydroxy-PEG5-CH2CO2tBu can be used in the preparation of plasmids, determining the quantity and quality required .

Mécanisme D'action

Target of Action

Hydroxy-PEG5-CH2CO2tBu, also known as Hydroxy-PEG5-t-butyl acetate, is a PEG derivative The compound’s hydrophilic PEG spacer increases solubility in aqueous media .

Mode of Action

The hydroxyl group in Hydroxy-PEG5-CH2CO2tBu enables further derivatization or replacement with other reactive functional groups . This allows the compound to interact with various biological targets. The t-butyl protected carboxyl group can be deprotected under acidic conditions , providing another avenue for interaction with biological systems.

Pharmacokinetics

Its hydrophilic peg spacer likely improves its absorption, distribution, metabolism, and excretion (adme) properties by increasing its solubility in aqueous media . This could potentially enhance its bioavailability.

Result of Action

The molecular and cellular effects of Hydroxy-PEG5-CH2CO2tBu’s action are largely dependent on the specific functional groups it is combined with. As a PEG derivative, it primarily serves to increase solubility and enable further derivatization .

Action Environment

The action, efficacy, and stability of Hydroxy-PEG5-CH2CO2tBu are influenced by environmental factors such as pH and temperature. For instance, the t-butyl protected carboxyl group can be deprotected under acidic conditions . This suggests that the compound’s activity could be modulated by changes in pH. Furthermore, the compound is typically stored at -20°C , indicating that low temperatures may be necessary for its stability.

Propriétés

IUPAC Name |

tert-butyl 2-[2-[2-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H32O8/c1-16(2,3)24-15(18)14-23-13-12-22-11-10-21-9-8-20-7-6-19-5-4-17/h17H,4-14H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XPLBSNFHNMATJJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)COCCOCCOCCOCCOCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H32O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

352.42 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Hydroxy-PEG5-CH2CO2tBu | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-chloro-4-(1H-indol-3-yl)-N-[2-methoxy-4-[4-(4-methylpiperazin-1-yl)piperidin-1-yl]phenyl]pyrimidin-2-amine](/img/structure/B607944.png)

![1-(2,4-Dimethoxyphenyl)-3-(2,6-dimethylphenyl)-1-[6-[4-(4-methylpiperazin-1-yl)anilino]pyrimidin-4-yl]urea](/img/structure/B607947.png)

![Glycine, N-[(7-hydroxythieno[3,2-c]pyridin-6-yl)carbonyl]-](/img/structure/B607951.png)

![1-(2,1,3-Benzothiadiazol-4-yl)-3-[(E)-(4-hydroxyphenyl)methyleneamino]urea](/img/structure/B607956.png)